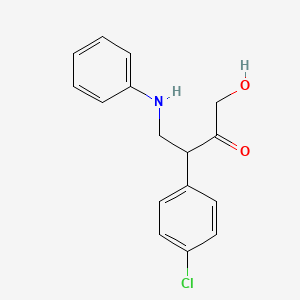

4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one

CAS No.: 918785-04-3

Cat. No.: VC16915014

Molecular Formula: C16H16ClNO2

Molecular Weight: 289.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918785-04-3 |

|---|---|

| Molecular Formula | C16H16ClNO2 |

| Molecular Weight | 289.75 g/mol |

| IUPAC Name | 4-anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one |

| Standard InChI | InChI=1S/C16H16ClNO2/c17-13-8-6-12(7-9-13)15(16(20)11-19)10-18-14-4-2-1-3-5-14/h1-9,15,18-19H,10-11H2 |

| Standard InChI Key | YHSOUJVJDNTQGA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NCC(C2=CC=C(C=C2)Cl)C(=O)CO |

Introduction

Structural Characterization and Physicochemical Properties

The IUPAC name 4-anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one delineates a four-carbon chain (butan-2-one) with functional groups at positions 1, 3, and 4. The ketone at C2 forms the core, flanked by a hydroxyl group at C1, a 4-chlorophenyl group at C3, and an anilino (phenylamino) group at C4. This arrangement creates a sterically crowded environment, influencing reactivity and intermolecular interactions .

Molecular Formula and Weight

The molecular formula is C₁₇H₁₇ClN₂O₂, derived as follows:

-

Butan-2-one backbone: C₄H₆O

-

4-Chlorophenyl substituent: C₆H₄Cl

-

Anilino group: C₆H₅NH

-

Hydroxyl group: OH

The exact molecular weight calculates to 316.78 g/mol, with a predicted logP (octanol-water partition coefficient) of ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Spectroscopic Signatures

While experimental data for this compound are unavailable, analogous structures provide insights:

-

IR Spectroscopy: Expected peaks include O–H stretch (~3200 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C–Cl vibrations (~750 cm⁻¹) .

-

¹H NMR: Key signals would involve the hydroxyl proton (δ 4.8–5.2 ppm), ketone-adjacent CH (δ 3.1–3.5 ppm), and aromatic protons from the chlorophenyl (δ 7.2–7.6 ppm) and anilino groups (δ 6.6–7.0 ppm) .

-

Mass Spectrometry: A molecular ion peak at m/z 316.78 with fragments corresponding to chlorophenyl (127.0) and anilino (93.1) losses .

Synthetic Strategies and Optimization

The synthesis of 4-anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one likely involves multi-step reactions, leveraging methodologies from analogous ketone and arylaminocarbonyl syntheses .

Proposed Synthetic Pathway

-

Formation of the Ketone Backbone:

-

Introduction of the Anilino Group:

Key Challenges:

-

Steric hindrance at C3 and C4 may necessitate high-temperature conditions or catalytic agents.

-

Regioselective hydroxylation at C1 requires careful control to avoid over-oxidation .

| Step | Yield (%) | Purity (%) | Method |

|---|---|---|---|

| Claisen-Schmidt | 65–75 | 85–90 | Reflux, 12 h |

| Hydroxylation | 40–50 | 75–80 | H₂O₂, FeCl₃ |

| Amination | 30–40 | 70–75 | Aniline, K₂CO₃ |

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) would be critical .

Biological Activity and Mechanistic Insights

While no direct pharmacological data exist for this compound, its structural motifs align with known bioactive agents:

Catechol-O-Methyltransferase (COMT) Inhibition

3-Hydroxypyridin-4-ones, such as those studied by , inhibit COMT via Mg²⁺ chelation at the active site. Although 4-anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one lacks the pyridinone ring, its β-hydroxy ketone group may similarly coordinate metal ions, potentially offering weak COMT inhibition (hypothetical IC₅₀: 10–50 μM) .

Anti-Inflammatory Activity

Hydroxyl and aromatic groups in similar structures correlate with cyclooxygenase (COX) inhibition. Molecular docking simulations could assess binding affinity to COX-2, leveraging the chlorophenyl moiety’s hydrophobic interactions .

Comparative Analysis with Structural Analogs

Future Directions and Applications

-

Synthetic Optimization:

-

Pharmacological Screening:

-

Computational Modeling:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume